molecular formula C6H11ClF3NO B6276658 (2S,6R)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride CAS No. 2417326-76-0

(2S,6R)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride

Cat. No.: B6276658
CAS No.: 2417326-76-0
M. Wt: 205.6
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Description

(2S,6R)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride is a chemical compound characterized by its unique structure, which includes a morpholine ring substituted with a methyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6R)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as morpholine, methylating agents, and trifluoromethylating agents.

    Methylation: The morpholine ring is methylated at the 2-position using a methylating agent like methyl iodide under basic conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2S,6R)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2S,6R)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, this compound is studied for its potential effects on various biological pathways. It can be used as a probe to investigate the role of morpholine derivatives in biological systems.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (2S,6R)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2-Methylmorpholine: Similar structure but without the trifluoromethyl substitution.

    6-Trifluoromethylmorpholine: Contains the trifluoromethyl group but lacks the methyl substitution at the 2-position.

Uniqueness

(2S,6R)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride is unique due to the presence of both the methyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

2417326-76-0

Molecular Formula

C6H11ClF3NO

Molecular Weight

205.6

Purity

95

Origin of Product

United States

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